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Compound of Interest

Compound Name: N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219

N-(2-Propynyl)-2,4-dinitroaniline: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of N-(2-Propynyl)-2,4-dinitroaniline. The information is intended for
researchers, scientists, and professionals in drug development who are interested in the
chemical characteristics and potential applications of this compound. Due to the limited
availability of published experimental data for this specific molecule, this guide combines
established knowledge of related compounds, general synthetic methodologies, and predicted
properties to offer a thorough profile.

Chemical Structure and Identity

N-(2-Propynyl)-2,4-dinitroaniline is a derivative of 2,4-dinitroaniline, featuring a propargyl
group attached to the amine nitrogen. The chemical structure is characterized by a benzene
ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine
substituent.

Chemical Structure:

Table 1: Chemical Identity of N-(2-Propynyl)-2,4-dinitroaniline
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Identifier Value

IUPAC Name N-(prop-2-yn-1-yl)-2,4-dinitroaniline
Molecular Formula CoH7N30a4

Molecular Weight 221.17 g/mol

C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--
INVALID-LINK--[O-]

Canonical SMILES

InChl Key Not available in searched sources.

CAS Number 35571-70-9

Physicochemical Properties

Experimentally determined physical and chemical properties for N-(2-Propynyl)-2,4-
dinitroaniline are not readily available in the public domain. The data presented below is a
combination of properties of the parent compound, 2,4-dinitroaniline, and predicted values for
the target molecule to provide a foundational understanding.

Table 2: Summary of Physicochemical Properties
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Property Value Source/Comment

Data not available for N-(2-
Propynyl)-2,4-dinitroaniline.

Melting Point (For reference, the melting
point of 2,4-dinitroaniline is
187.5-188 °C)

Boiling Point Data not available.

Expected to have low solubility
in water, similar to other
Solubility dinitroanilines. Soluble in General chemical knowledge.
organic solvents like DMF,
DMSO, and acetone.

Data not available. The

presence of two electron-
pKa withdrawing nitro groups

significantly decreases the

basicity of the aniline nitrogen.

Spectral Data

Detailed experimental spectral data for N-(2-Propynyl)-2,4-dinitroaniline is scarce. However,
based on the known chemical shifts of similar compounds, the following are the expected NMR

spectral characteristics.

Table 3: Predicted NMR Spectral Data for N-(2-Propynyl)-2,4-dinitroaniline
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1H NMR Chemical Shift (ppm)  Multiplicity Assignment
H-3 ~8.9 d Aromatic CH
H-5 ~8.3 dd Aromatic CH
H-6 ~7.2 d Aromatic CH
Methylene (-CHz-) ~4.2 d Propargyl CH:z
Alkyne (-C=CH) ~2.3 t Propargyl CH
13C NMR Chemical Shift (ppm) Assignment

C-1 (C-NH) ~147 Aromatic C

C-2 (C-NO2) ~137 Aromatic C

C-3 ~128 Aromatic CH

C-4 (C-NO2) ~130 Aromatic C

C-5 ~122 Aromatic CH

C-6 ~115 Aromatic CH

Methylene (-CHz) ~32 Propargyl CH:2

Alkyne (-C=CH) ~79 Propargyl C

Alkyne (-C=CH) ~73 Propargyl CH

Synthesis and Experimental Protocols

The primary method for the synthesis of N-(2-Propynyl)-2,4-dinitroaniline is the nucleophilic
aromatic substitution reaction between 2,4-dinitroaniline and a propargy! halide.

General Experimental Protocol: Propargylation of 2,4-
Dinitroaniline

A common method for the synthesis of N-(2-propynyl)-2,4-dinitroaniline involves the reaction
of 2,4-dinitroaniline with propargyl bromide in the presence of a base.
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Reaction:

Materials:

2.,4-Dinitroaniline

Propargyl bromide

Potassium carbonate (K2COs)

Dimethylformamide (DMF)

Procedure:

e To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.

e Slowly add propargyl bromide to the reaction mixture.

e The reaction is typically stirred at room temperature or with gentle heating for several hours.
e The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is worked up by pouring it into water and extracting
the product with a suitable organic solvent (e.g., ethyl acetate).

e The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the
solvent is removed under reduced pressure.

e The crude product can be purified by column chromatography on silica gel.

This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the
two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may
necessitate slightly harsher reaction conditions compared to the propargylation of more
electron-rich anilines.
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Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

Reactants

2,4-Dinitroaniline Propargyl Bromide Potassium Carbonate DMF

Reaction and Wgrkup

Nucleophilic Aromatic Substitution

;

Agueous Workup & Extraction

l

Column Chromatography

Products

N-(2-Propynyl)-2,4-dinitroaniline
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Potential Biological Relevance

N-(2-Propynyl)-2,4-dinitroaniline
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« To cite this document: BenchChem. [N-(2-Propynyl)-2,4-dinitroaniline chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8728219#n-2-propynyl-2-4-dinitroaniline-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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